molecular formula C20H16FN7O B2403404 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea CAS No. 1013835-88-5

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea

Cat. No. B2403404
CAS RN: 1013835-88-5
M. Wt: 389.394
InChI Key: RSQYCKJJEGPYOV-UHFFFAOYSA-N
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Description

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(4-fluorophenyl)urea is a chemical compound that is widely used in scientific research. It is known for its potential in treating various diseases, including cancer, inflammatory disorders, and autoimmune diseases.

Scientific Research Applications

Antiproliferative Agents in Cancer Research

  • Antiproliferative Activity in Non-small Cell Lung Cancer : A study by Bazin et al. (2016) discussed the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, displaying cytostatic activity against a non-small cell lung cancer cell line. This compound shows potential for the reactivation of mutant p53 in NSCLC-N6-L16 cell lines, suggesting its use in cancer therapy research (Bazin et al., 2016).

Antibacterial Agent Research

  • Synthesis for Antibacterial Applications : Research by Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, including pyrazole derivatives, for use as antibacterial agents. This study highlights the potential of such compounds in developing new antibacterial drugs (Azab et al., 2013).

Psoriasis Treatment Research

  • Psoriasis Treatment : A study by Li et al. (2016) identified potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, including a pyrazolo[3,4-d]pyrimidine derivative. This compound showed significant antipsoriatic effects in a mouse model, indicating its potential as a drug candidate for psoriasis treatment (Li et al., 2016).

Hydrogel Formation and Rheology

  • Hydrogel Formation : Lloyd and Steed (2011) studied 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in forming hydrogels at specific pH levels. The gel's morphology and rheology were anion-dependent, offering insights into tuning physical properties of gels in scientific applications (Lloyd & Steed, 2011).

Phosphodiesterase Inhibition in Neurological Disorders

  • Neurological Disorder Treatment : Kunitomo et al. (2014) synthesized a series of pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors, showing promise for the treatment of schizophrenia. The synthesized compounds, including a pyrazol-1-yl derivative, demonstrated high brain penetration and suppression of symptoms in mice (Kunitomo et al., 2014).

Plant Morphogenesis and Cytokinin-like Activity

  • Enhancement of Plant Growth : Ricci and Bertoletti (2009) reviewed urea derivatives like CPPU and TDZ, noting their cytokinin-like activity and use in in vitro plant morphogenesis studies. These compounds enhance adventitious root formation, indicating their potential in agricultural and botanical research (Ricci & Bertoletti, 2009).

Synthesis of Pyrazolo[3,4-d]pyrimidines

  • Conversion of Aldehydes to Nitriles : Yoneda and Nagamatsu (1975) researched the thermolysis of 6-(benzylidenehydrazino)uracil derivatives, which led to the synthesis of pyrazolo[3,4-d]pyrimidines. This method provides a way to convert aldehydes to nitriles, useful in organic synthesis (Yoneda & Nagamatsu, 1975).

Antimicrobial and Anticancer Activities

  • Antibacterial and Antitumor Properties : Elewa et al. (2021) synthesized new pyridine derivatives, including those with urea derivatives, evaluating them for antibacterial and antitumor activities. This research expands the understanding of the potential medicinal applications of such compounds (Elewa et al., 2021).

properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN7O/c21-14-2-4-16(5-3-14)24-20(29)25-17-8-6-15(7-9-17)23-18-10-11-19(27-26-18)28-13-1-12-22-28/h1-13H,(H,23,26)(H2,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQYCKJJEGPYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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